5,6-Dimethylpyrimidine-2(1H)-thione
Overview
Description
5,6-Dimethylpyrimidine-2(1H)-thione (DMPT) is an organosulfur compound that is widely used in synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of heterocyclic compounds, amino acids, and peptides. DMPT is also a useful tool for the synthesis of biologically active compounds and drug molecules. In addition to its use in organic synthesis, DMPT has been studied for its potential applications in the areas of medicinal chemistry, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have been dedicated to synthesizing and characterizing structures related to 5,6-Dimethylpyrimidine-2(1H)-thione and its derivatives. For instance, one study focused on the synthesis, spectroscopic, and structural characterization of novel interaction products of related compounds with iodine, providing insights into their potential applications in chemistry and material science (Chernov'yants et al., 2011). Another research explored the structural differences due to intramolecular stacking interactions in dinuclear rhodium(III) complexes containing pyrimidine-2-thionate and related ligands, highlighting the importance of these compounds in developing new materials and catalysts (Yamanari et al., 2000).
Reactivity and Chemical Behavior
Research on the chemical behavior of pyrimidine derivatives towards different reagents has been conducted, revealing the versatility of these compounds in chemical synthesis. For example, a study on the one-pot synthesis of Pyrido[2,3‐d]Pyrimidine‐2‐Thiones demonstrated their reactivity towards various reagents, opening pathways for new synthetic applications (El-Gazzar et al., 2007).
Interaction with Other Molecules
The interaction of 5,6-Dimethylpyrimidine-2(1H)-thione derivatives with other molecules has also been a subject of interest. Studies have explored the formation of complexes with metals, such as copper(I), and the implications of these interactions for molecular recognition and material science. For instance, organotin(IV) complexes of 4,6-dimethylpyrimidine-2-thione have been prepared and characterized, providing insights into the coordination mode of this ligand (Fernandes et al., 2002).
Potential Applications in Optoelectronics and Medicine
The structural and electronic properties of luminescent copper(I) halide complexes of bis[2-(diphenylphosphano)phenyl] ether (DPEphos) containing 4,6-dimethylpyrimidine-2(1H)-thione have been investigated, shedding light on their potential applications in optoelectronics and as therapeutic agents (Aslanidis et al., 2010).
properties
IUPAC Name |
5,6-dimethyl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYAMTGRPUIBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551234 | |
Record name | 5,6-Dimethylpyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpyrimidine-2(1H)-thione | |
CAS RN |
64942-98-9 | |
Record name | 5,6-Dimethylpyrimidine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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